2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide
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Description
2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C24H24F3N3O4S and its molecular weight is 507.53. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds structurally similar to 2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide have shown promising antibacterial activity. A study synthesized various acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potential. Notably, one compound demonstrated significant inhibitory effects against various bacterial strains, indicating potential applications in addressing bacterial infections (Iqbal et al., 2017).
Anticancer Properties
Research involving structurally related sulfonamide-derived isatins has explored their anticancer effects, particularly against hepatocellular carcinoma (HCC) cell lines. The study indicated that specific derivatives exhibited notable cytotoxicity against HCC cells while maintaining a higher safety margin on normal cells, suggesting their potential in HCC management (Eldeeb et al., 2022).
Enzyme Inhibition
Compounds with structural similarities have also been investigated for their enzyme inhibition properties. A study reported the synthesis of N-substituted derivatives showcasing promising activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, highlighting their potential therapeutic applications in diseases where these enzymes are implicated (Khalid et al., 2014).
Synthetic Building Blocks in Heterocyclic Chemistry
These compounds are also valuable as synthetic building blocks in the field of heterocyclic chemistry. For instance, research on the synthesis of 3-aryl-N-n-propyl-piperidines demonstrated the utility of related structures in generating diverse heterocyclic compounds, offering a wide range of possibilities in medicinal chemistry and drug design (Chang, Chen, & Chang, 2002).
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O4S/c25-24(26,27)17-8-10-18(11-9-17)28-22(31)16-35(33,34)21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALQEOXCVDGXRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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